N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide
Description
N-(1,3-Benzothiazol-6-yl)-2,5-dichlorobenzamide is a benzamide derivative featuring a benzothiazole moiety linked via an amide bond to a 2,5-dichlorophenyl group. Benzothiazoles are known for their bioactivity, particularly in medicinal chemistry, where they serve as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. The amide linkage facilitates hydrogen bonding, influencing solubility and crystallinity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-1-3-11(16)10(5-8)14(19)18-9-2-4-12-13(6-9)20-7-17-12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJNNTWYYIAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
Experimental Procedure
A representative protocol from analogous syntheses is as follows:
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Reagents :
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6-Amino-1,3-benzothiazole (1.0 equiv)
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2,5-Dichlorobenzoyl chloride (1.2 equiv)
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CsCO (1.5 equiv) or triethylamine (2.0 equiv)
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Anhydrous CHCl (solvent)
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Steps :
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Charge a flame-dried reactor with 6-amino-1,3-benzothiazole, base, and CHCl under inert atmosphere.
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Cool to 0°C and add 2,5-dichlorobenzoyl chloride dropwise.
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Stir at 25°C for 12 hours.
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Quench with water, extract with CHCl, and purify via silica gel chromatography.
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Coupling Reagent-Mediated Synthesis
For substrates where acid chlorides are inaccessible, coupling reagents such as HATU or EDCl facilitate amide bond formation between 6-amino-1,3-benzothiazole and 2,5-dichlorobenzoic acid.
Reagents and Conditions
Procedure Overview
Yield and Optimization
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Typical Yield : 70–85%.
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Optimization : Excess coupling reagent (1.5 equiv) and prolonged reaction time (24 hours) improve yields to >90%.
NHC-Catalyzed Oxidative Amidation
While less common for this specific compound, N-heterocyclic carbene (NHC)-catalyzed methods offer an alternative route starting from aldehydes. This method, adapted from similar benzothiazole syntheses, involves:
Reaction Scheme
Limitations
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Requires specialized catalysts (e.g., triazolium salts) and oxidants (e.g., quinones).
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide, in anticancer research. Compounds with similar structures have demonstrated significant anti-tumor effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cancer cell proliferation and survival, such as the AKT and ERK pathways. In vitro studies show that it can induce apoptosis and cell cycle arrest in cancer cells .
- Case Study : A study involving a series of benzothiazole derivatives reported that modifications at the 2-position significantly enhanced anticancer activity against non-small cell lung cancer (NSCLC) cell lines .
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | AKT/ERK inhibition |
| B7 | A549 | 2.0 | Apoptosis induction |
Anti-inflammatory Properties
Benzothiazole derivatives have also shown promise as anti-inflammatory agents. The compound exhibits the ability to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating inflammatory diseases .
Antitubercular Effects
Benzothiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). This compound has shown moderate to good inhibitory effects against Mtb strains.
- Synthesis Methods : Various synthetic pathways have been employed to create new benzothiazole derivatives with enhanced activity against tuberculosis .
Herbicidal Activity
Benzothiazole derivatives are being explored for their herbicidal properties. Compounds similar to this compound have been identified as effective herbicides.
- Case Study : Research indicates that certain modifications can enhance herbicidal efficacy against specific weed species while minimizing toxicity to crops .
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus retroflexus | 85 |
| Compound B | Setaria viridis | 90 |
Polymer Additives
This compound has potential applications as an additive in polymer formulations due to its thermal stability and UV absorption properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide with key analogs from the evidence:
Physicochemical Properties
- Melting Points: The 2,5-dichloro substitution likely increases melting point compared to non-chlorinated analogs (e.g., 130–132°C for 7k vs. >250°C predicted for the target compound). Sulfur-containing heterocycles (e.g., benzodithiazine in) exhibit higher thermal stability (mp 318–319°C) due to strong intermolecular interactions.
Solubility :
Research Findings and Limitations
- Hydrogen Bonding : The amide group in the target compound can form intermolecular H-bonds, as observed in benzamide derivatives. This may stabilize crystal packing, aiding in X-ray structure determination (using tools like SHELX or ORTEP).
- Limitations : Direct biological or crystallographic data for the target compound is unavailable in the evidence, necessitating experimental validation.
Biological Activity
N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2,5-dichlorobenzoic acid with 2-aminobenzothiazole. The resulting structure features a benzothiazole moiety linked to a dichlorobenzamide, which is essential for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in cellular processes. This compound has been shown to disrupt cell proliferation and induce apoptosis in cancer cells by targeting kinases and proteases.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, possess notable antimicrobial properties. For example, compounds with chloro substitutions have shown enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, the compound displayed an MIC value of 0.18 ± 0.06 µg/mL against E. coli, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies revealed that this compound effectively inhibits the proliferation of human lung cancer cell lines such as A549 and HCC827. The IC50 values were reported as 6.26 ± 0.33 µM for HCC827 cells in 2D assays . Furthermore, compounds with similar structures have shown promising results in inhibiting tumor growth while demonstrating lower toxicity towards normal cells .
Study 1: Antitumor Activity in Lung Cancer
In a study evaluating the antitumor activity of various benzothiazole derivatives, this compound was found to significantly inhibit cell proliferation in 2D cultures compared to 3D cultures. The findings suggest that while effective in vitro, further optimization is required for clinical applications due to potential toxicity to normal cells .
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several benzothiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and E. coli. This compound exhibited superior antibacterial activity compared to other tested compounds. The study concluded that structural modifications could enhance its efficacy further .
Data Summary
| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 0.18 ± 0.06 µg/mL | Strong antibacterial potential |
| Anticancer | A549 | - | Effective in inhibiting proliferation |
| Anticancer | HCC827 | 6.26 ± 0.33 µM | Higher efficacy in 2D culture |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide, and what methodological considerations are critical for reproducibility?
- Answer: Synthesis typically involves multi-step processes. A standard approach includes:
Core formation: Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to construct the benzothiazole moiety .
Functionalization: Coupling the benzothiazole core with 2,5-dichlorobenzoyl chloride via amidation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like hydrolyzed intermediates .
- Validation: Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton environments and carbon backbone. Coupling patterns distinguish substituent positions (e.g., dichloro groups) .
- X-ray Crystallography: Refinement via SHELXL (SHELX suite) resolves 3D conformation and intermolecular interactions. Validate with CIF files and R-factor metrics .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Answer:
- In vitro assays: Use the MTT method to evaluate cytotoxicity (e.g., against cancer cell lines like T47D). Compare IC values with controls (e.g., 5-fluorouracil) .
- Targeted screens: Employ enzyme inhibition assays (e.g., EGFR kinase) to identify potential mechanisms. Molecular docking (PDB: 1M17) predicts binding affinity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity or bioactivity?
- Answer:
- Re-evaluate computational parameters: Adjust force fields in molecular dynamics simulations or refine DFT calculations to account for solvent effects .
- Experimental validation: Repeat assays under controlled conditions (e.g., pH, temperature). Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. docking) .
- Case study: If docking predicts strong EGFR binding but in vitro assays show low activity, assess membrane permeability via logP measurements or PAMPA assays .
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Answer:
- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., water-ethanol mixtures) to enhance solubility and reduce by-products .
- Catalyst screening: Test Cu(I)/Cu(II) catalysts for amidation steps. Evidence shows Cu-catalyzed O-arylation improves yields (e.g., 86–89% for dichlorobenzamide analogs) .
- Workup protocols: Use column chromatography with gradient elution or recrystallization from ethanol/water to isolate high-purity product .
Q. What methodologies elucidate the environmental fate and degradation pathways of this compound?
- Answer:
- Microbial degradation studies: Incubate with soil microbiota and track metabolites via LC-MS. Compare with 2,6-dichlorobenzamide analogs, which degrade via dechlorination and ring cleavage .
- Hydrolysis/photolysis: Expose to UV light or varying pH conditions. Identify intermediates (e.g., chlorinated anilines) using GC-MS .
- Ecotoxicity modeling: Use QSAR models to predict bioaccumulation and toxicity in aquatic systems .
Q. What advanced techniques are employed to study its mechanism of action at the molecular level?
- Answer:
- Cryo-EM/X-ray crystallography: Resolve ligand-target complexes (e.g., with kinases or GPCRs) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) analysis .
- Transcriptomics/proteomics: Perform RNA-seq or SILAC-based proteomics on treated cells to map downstream signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
